molecular formula C9H11NO3 B573169 2-Ethoxy-3-nitrotoluene CAS No. 1208074-91-2

2-Ethoxy-3-nitrotoluene

Cat. No.: B573169
CAS No.: 1208074-91-2
M. Wt: 181.191
InChI Key: BZFRQLCKEVHCTC-UHFFFAOYSA-N
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Description

2-Ethoxy-3-nitrotoluene, also known as 2-ethoxy-1-methyl-3-nitrobenzene, is an organic compound with the molecular formula C9H11NO3. It is a derivative of toluene, where the methyl group is substituted with an ethoxy group and a nitro group. This compound is of interest due to its applications in various fields, including organic synthesis and the development of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-3-nitrotoluene typically involves nitration of 2-ethoxytoluene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows: [ \text{C}9\text{H}{12}\text{O} + \text{HNO}_3 \rightarrow \text{C}9\text{H}{11}\text{NO}_3 + \text{H}_2\text{O} ]

Industrial Production Methods: On an industrial scale, the production of this compound involves similar nitration processes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-3-nitrotoluene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin and hydrochloric acid.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon catalyst, or tin and hydrochloric acid.

    Substitution: Sodium ethoxide or other nucleophiles.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products Formed:

    Reduction: 2-Ethoxy-3-aminotoluene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2-Ethoxy-3-nitrobenzoic acid

Scientific Research Applications

2-Ethoxy-3-nitrotoluene has diverse applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the development of certain pharmaceutical compounds due to its functional groups that can be further modified.

    Agrochemicals: It is utilized in the synthesis of agrochemical products, including pesticides and herbicides.

    Material Science: It is used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethoxy-3-nitrotoluene depends on the specific chemical reactions it undergoes. For instance, in reduction reactions, the nitro group is reduced to an amine group through a series of electron transfer steps facilitated by the reducing agent. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

  • 2-Methoxy-3-nitrotoluene
  • 2-Ethoxy-4-nitrotoluene
  • 2-Ethoxy-3-nitrobenzaldehyde

Comparison: 2-Ethoxy-3-nitrotoluene is unique due to the position of the ethoxy and nitro groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to 2-Methoxy-3-nitrotoluene, the ethoxy group provides different steric and electronic effects, leading to variations in reaction outcomes. Similarly, the position of the nitro group in 2-Ethoxy-4-nitrotoluene affects its chemical behavior and applications .

Properties

IUPAC Name

2-ethoxy-1-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-3-13-9-7(2)5-4-6-8(9)10(11)12/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFRQLCKEVHCTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679259
Record name 2-Ethoxy-1-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208074-91-2
Record name 2-Ethoxy-1-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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